molecular formula C9H14O6 B12827511 2-Ethoxy-2-oxoethyl ethyl malonate CAS No. 100074-94-0

2-Ethoxy-2-oxoethyl ethyl malonate

Cat. No.: B12827511
CAS No.: 100074-94-0
M. Wt: 218.20 g/mol
InChI Key: AXFGWDDDEXHZPM-UHFFFAOYSA-N
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Description

2-Ethoxy-2-oxoethyl ethyl malonate is an organic compound with the molecular formula C9H14O6. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is often utilized in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-2-oxoethyl ethyl malonate can be synthesized through the esterification of malonic acid derivatives. One common method involves the reaction of diethyl malonate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-oxoethyl ethyl malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-ethoxy-2-oxoethyl ethyl malonate involves its reactivity as an ester and its ability to form enolates. The compound can undergo nucleophilic substitution reactions, where the enolate formed acts as a nucleophile and attacks electrophilic centers. This reactivity is crucial in various synthetic pathways, including the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-2-oxoethyl ethyl malonate is unique due to its specific ester structure, which provides distinct reactivity patterns compared to other malonate derivatives. Its ability to undergo selective alkylation and decarboxylation reactions makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

100074-94-0

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

3-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl propanedioate

InChI

InChI=1S/C9H14O6/c1-3-13-7(10)5-8(11)15-6-9(12)14-4-2/h3-6H2,1-2H3

InChI Key

AXFGWDDDEXHZPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)OCC(=O)OCC

Origin of Product

United States

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